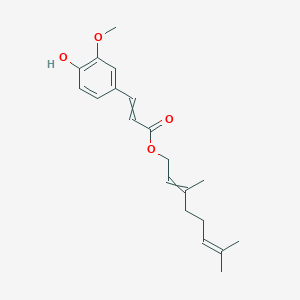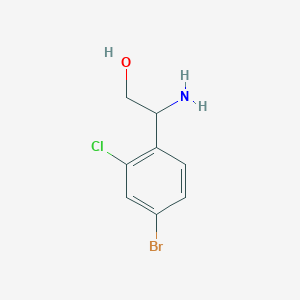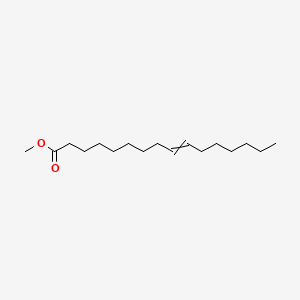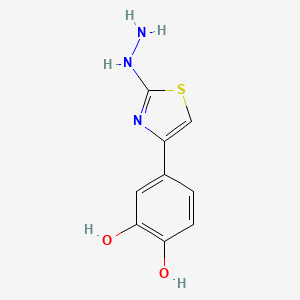![molecular formula C27H38O12 B15146368 (2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ssioriside is a lignan xyloside, a type of natural product that can be isolated from the barks of Prunus ssiori and Prunus padus . It belongs to the phenylpropanoids class and is known for its moderate antioxidant activity . The compound has a molecular formula of C27H38O12 and a molecular weight of 554.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ssioriside can be synthesized through various chemical reactions involving the coupling of lignan and xyloside moieties. The synthetic routes typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of Ssioriside involves the extraction from natural sources such as the barks of Prunus ssiori and Prunus padus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ssioriside undergoes various types of chemical reactions, including:
Oxidation: Ssioriside can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert Ssioriside into its corresponding alcohols.
Substitution: Ssioriside can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Ssioriside, which can have different biological activities and properties .
Scientific Research Applications
Ssioriside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ssioriside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress in cells . Additionally, Ssioriside inhibits enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ssioriside include other lignan xylosides such as nudiposide and lyoniside . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness
What sets Ssioriside apart from other lignan xylosides is its specific molecular structure, which includes two 4-hydroxy-3,5-dimethoxybenzyl groups. This unique structure contributes to its distinct antioxidant and enzyme inhibitory activities .
Conclusion
Ssioriside is a fascinating compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of study for understanding lignan xylosides and their potential benefits.
Properties
Molecular Formula |
C27H38O12 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18+,23-,26+,27+/m0/s1 |
InChI Key |
UTPBCUCEDIRSFI-MJDPKNRPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


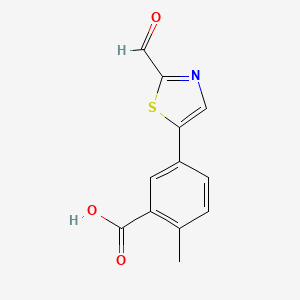


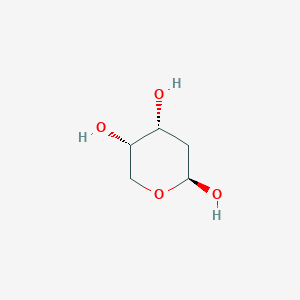
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)

![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)


